

# Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefadroxil Quantification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cefadroxil

Cat. No.: B1668808

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Cefadroxil** is a first-generation cephalosporin antibiotic used to treat various bacterial infections.[1] Accurate and reliable quantification of **Cefadroxil** in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This document provides a detailed overview of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of **Cefadroxil**. The described method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.[2][3]

## Principle of the Method

The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify **Cefadroxil**. [2][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. **Cefadroxil**, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of **Cefadroxil** is determined by comparing the peak area of the sample to that of a known standard.

## Quantitative Data Summary

The following tables summarize the key chromatographic conditions and validation parameters for several published HPLC methods for **Cefadroxil** quantification. This allows for easy comparison of different methodologies.

Table 1: Chromatographic Conditions for **Cefadroxil** Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Hypersil ODS C18 (250 x 4.6 mm, 5µm)[2]	Hypersil C8	Supelco RP C-18 (250 mm × 4.6 mm, 5 µm)[3]	C18 (150mm×4.5mm, 5µm)[5]
Mobile Phase	KH <sub>2</sub> PO <sub>4</sub> Buffer (pH 3.5): Acetonitrile (65:35 v/v)[2]	Potassium dihydrogen phosphate buffer (pH 3.5): Methanol (65:35% v/v)[1]	0.05M Disodium hydrogen orthophosphate buffer (pH 3.0): Methanol (40:60 v/v)[3]	Phosphate buffer (pH 4.0): Methanol (90:10) [5]
Flow Rate	1.0 mL/min[1][2]	1.0 mL/min[1]	0.75 mL/min[3]	1.5 mL/min[4]
Detection Wavelength	220 nm[2]	250 nm[1]	264 nm[3]	260 nm[5][6]
Injection Volume	10 µL[2]	Not Specified	20 µL	20µl[5]
Retention Time	3.257 min[2]	~3.157 minutes[1]	4.108 min[3]	Not Specified

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	20-80 µg/mL[2]	0.2-1.0 µg/ml[1]	20-100 µg/mL[3]	Not Specified
Correlation Coefficient (R <sup>2</sup> )	1[2]	0.9993[1]	0.9999[3]	0.9935[4]
Limit of Detection (LOD)	Not Specified	Not Specified	Not Specified	0.5 µg/mL[4][7]
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified	1.0 µg/mL[4][7]
Accuracy (% Recovery)	99.98% (Assay) [2]	99.98% (Assay) [1]	Not Specified	Not Specified
Precision (%RSD)	Not Specified	Low %RSD[1]	< 2%[3]	Intra-day: 1.75-5.33%, Inter-day: 0.58-2.69%[7]

## Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of **Cefadroxil** based on a validated RP-HPLC method.[2]

### 1. Materials and Reagents

- **Cefadroxil** monohydrate reference standard
- **Cefadroxil** tablets (e.g., 100 mg)[2]
- Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>), HPLC grade[2]
- Acetonitrile, HPLC grade[2]
- Orthophosphoric acid, AR grade[2]
- Water, HPLC grade

## 2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector[2]
- Hypersil ODS C18 column (250 x 4.6 mm, 5µm)[2]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)
- Sonicator

## 3. Preparation of Solutions

- Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of KH<sub>2</sub>PO<sub>4</sub> in HPLC grade water to make a buffer solution. Adjust the pH to 3.5 using 0.2% orthophosphoric acid.[2]
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase by sonicating for 15-20 minutes and filter through a 0.45 µm membrane filter.[2]
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of **Cefadroxil** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the linear range (e.g., 20, 40, 60, 80 µg/mL) by diluting with the mobile phase.[2]
- Sample Preparation (from Tablets):
  - Weigh and finely powder at least 20 **Cefadroxil** tablets.
  - Accurately weigh a quantity of the powder equivalent to 100 mg of **Cefadroxil** and transfer it to a 100 mL volumetric flask.

- Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the **Cefadroxil**.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the assay.

#### 4. Chromatographic Analysis

- Set up the HPLC system with the specified column and mobile phase.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Inject 10 µL of each working standard solution and the sample solution into the chromatograph.<sup>[2]</sup>
- Record the chromatograms and measure the peak area for **Cefadroxil**.

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ).
- Calculate the concentration of **Cefadroxil** in the sample solution using the regression equation.
- Determine the amount of **Cefadroxil** in the tablet dosage form and express it as a percentage of the labeled amount.

## Visualizations

### Experimental Workflow Diagram

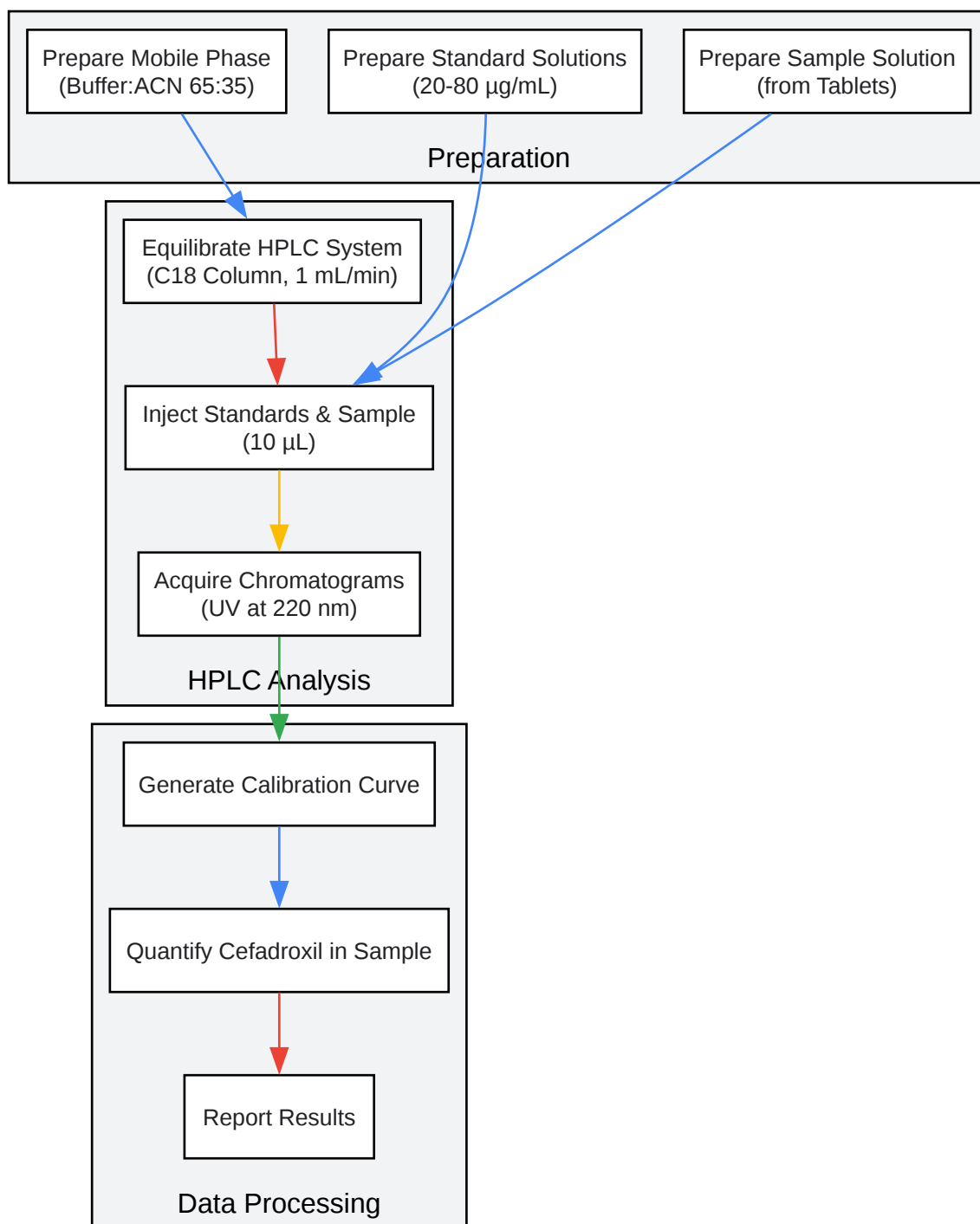


Figure 1: HPLC Workflow for Cefadroxil Quantification

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Caption: HPLC Workflow for **Cefadroxil** Quantification

Logical Relationship of Method Validation Parameters

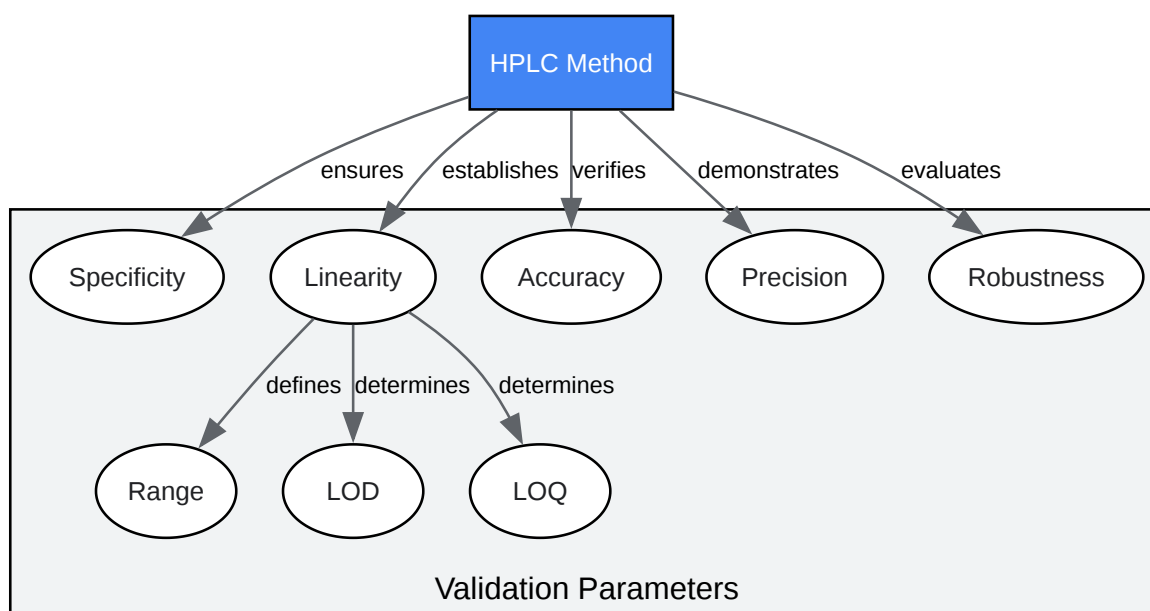


Figure 2: Interrelation of HPLC Method Validation Parameters

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Caption: Interrelation of HPLC Method Validation Parameters

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